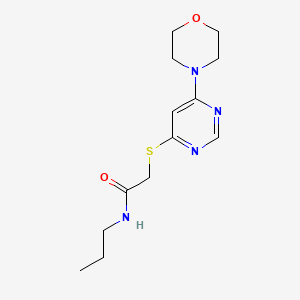
6-Cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is an organic compound with the CAS Number: 1368348-22-4 . It has a molecular weight of 207.23 and a molecular formula of C11H13NO3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid are not fully detailed in the search results. The molecular weight is 207.23 , but other properties such as density, boiling point, and melting point are not available .Scientific Research Applications
Synthesis and Characterization
Research has shown that dihydropyridines and tetrahydroquinolines, which share structural similarities with the mentioned compound, can be synthesized through a one-pot multi-component process involving coupling, isomerization, alkylation, and cyclocondensation sequences. This methodology allows for the efficient synthesis of these compounds, highlighting their importance as building blocks in pharmaceutical chemistry and coordination chemistry (Yehia, Polborn, & Müller, 2002). Additionally, palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been utilized to produce various heterocyclic derivatives, demonstrating the compound's potential in synthetic organic chemistry (Bacchi et al., 2005).
Coordination Chemistry and Biomedical Applications
Oxidovanadium(IV) complexes with related pyridine derivatives have been synthesized, suggesting potential applications in coordination chemistry and possibly in biomedical fields, given the interest in vanadium complexes for their insulin-mimetic properties (Koleša-Dobravc et al., 2014). This research indicates the role that dihydropyridine and pyridine derivatives can play in developing complex structures with potential therapeutic applications.
Environmental and Catalytic Studies
The environmental responsiveness and the ability to form complex structures such as pseudorotaxanes have been demonstrated with macrocycles that resemble the structure of dihydropyridines. This suggests potential applications in creating responsive materials or sensors (Gong et al., 2011). Furthermore, catalytic activities, such as the selective oxidation of alcohols to various carbonyl compounds, highlight the potential of related compounds in facilitating chemical transformations, which could be relevant for pharmaceutical synthesis and materials science (Uyanik, Akakura, & Ishihara, 2009).
Mechanism of Action
Target of Action
Compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known to be potent small molecule activators of sting, checkpoint kinase 1 (chk1) inhibitors, acetyl-coa-carboxylase (acc) inhibitors, and potential anti-tubercular agents .
Biochemical Pathways
Given its potential role as an activator of sting, inhibitor of chk1 and acc, and anti-tubercular agent, it can be inferred that this compound may influence pathways related to immune response, cell cycle regulation, lipid metabolism, and bacterial infection .
Result of Action
Given its potential roles as mentioned above, it may have effects on immune response, cell cycle regulation, lipid metabolism, and bacterial infection .
properties
IUPAC Name |
2-cyclopentyl-6-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10-6-8(11(14)15)5-9(12-10)7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGYOHPDCCVFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=CC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2965479.png)

![3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2965483.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide](/img/structure/B2965487.png)

![Pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B2965490.png)
![(E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide](/img/structure/B2965491.png)
![N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2965492.png)

![3-{1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-yl}-7-fluoroquinazolin-4(3H)-one](/img/structure/B2965495.png)
![3-[2-(Benzyloxy)ethoxy]propanoic acid](/img/structure/B2965496.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide](/img/structure/B2965497.png)
![4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide](/img/structure/B2965498.png)
